5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

Description

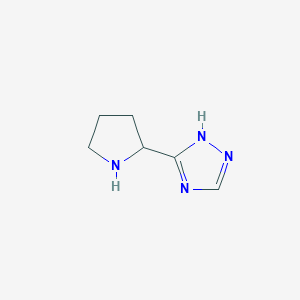

5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyrrolidine ring. The pyrrolidine moiety introduces conformational flexibility and basicity, while the triazole ring provides nitrogen-rich sites for hydrogen bonding and tautomerism.

Synthetic routes to this compound and its derivatives often involve condensation reactions or multi-step cyclization strategies. For example, 1-(pyrrolidin-2-yl)-1H-1,2,4-triazoles can be synthesized via one-pot reactions with yields ranging from 16% to 65%, depending on substituents and reaction conditions . The compound’s versatility is highlighted by its role as a precursor for fungicides, herbicides, and enzyme inhibitors .

Properties

IUPAC Name |

5-pyrrolidin-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGHNUZUCVZTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrolidine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages in terms of safety, scalability, and efficiency. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Pharmacological Activities

Research has demonstrated that compounds containing the triazole ring exhibit a wide range of pharmacological activities:

- Antimicrobial Activity : Triazole derivatives have shown efficacy against various bacterial strains. For instance, studies indicated that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

- Anti-inflammatory Properties : Some triazole derivatives have been reported to inhibit inflammatory markers in vitro. This suggests their potential use in treating inflammatory diseases through modulation of cytokine production .

- Anticancer Activity : The triazole scaffold has been linked to anticancer properties by interfering with cellular signaling pathways critical for tumor growth. Research indicates that certain derivatives can inhibit specific cancer cell lines effectively .

Antimicrobial Studies

A study published in MDPI highlighted the synthesis and antibacterial evaluation of triazole derivatives. The results indicated that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics:

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Compound A | S. aureus | 2 |

| Compound B | E. coli | 4 |

| Compound C | P. aeruginosa | 8 |

Anti-inflammatory Research

Research conducted by PubMed demonstrated that certain triazole derivatives significantly inhibited inflammation markers in vitro. The study synthesized various derivatives and tested them against inflammatory models, showing notable reductions in inflammatory cytokines .

Broader Applications

Beyond their medicinal applications, triazoles are also important in various scientific fields:

- Organocatalysis : Triazoles are utilized as catalysts in organic reactions due to their unique electronic properties.

- Agrochemicals : Certain triazole derivatives are applied in agricultural settings as fungicides or herbicides.

- Materials Science : Triazoles are increasingly being explored for their potential use in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole and Analogues

Physicochemical Properties

- Solubility and Stability : The pyrrolidine ring in this compound improves water solubility compared to purely aromatic analogues (e.g., pyridinyl derivatives). Hydrochloride salts further enhance solubility .

- Thermal Properties : Adamantane derivatives exhibit higher melting points (e.g., 106–110°C) due to rigid, bulky substituents, whereas pyrrolidine-based compounds are more thermally labile .

- Crystallography: Pyridinyl-triazole dimers form monoclinic crystals (space group P21/c) with distinct hydrogen-bonding networks, enabling applications in materials science .

Tautomerism and Binding Modes

The 1,2,4-triazole ring exhibits tautomerism, influencing its interaction with biological targets. For example, 1H-1,2,4-triazole derivatives favor tautomer B in metallo-β-lactamase binding, whereas substituents like phenyl groups can shift tautomeric preferences, altering inhibitory potency .

Key Research Findings and Trends

- Synthetic Efficiency : Pyrrolidine-triazole derivatives are synthesized in moderate yields (16–65%), while adamantane-based analogues achieve higher yields (60–67%) due to optimized reaction conditions .

- Structure-Activity Relationships (SAR) :

- Pyrrolidine vs. Piperidine : Piperidine analogues (e.g., 1-(piperidin-2-yl)-1H-1,2,4-triazoles) show reduced flexibility and altered bioactivity compared to pyrrolidine derivatives .

- Substituent Effects : Bulky groups (e.g., adamantane) enhance enzyme inhibition but reduce solubility, whereas polar groups (e.g., methoxy) improve water compatibility .

Biological Activity

5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

The compound features a pyrrolidine moiety attached to a triazole ring, which contributes to its biological activity. Its unique structure allows it to interact with various biological targets, making it a promising candidate in medicinal chemistry.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It can bind to the active sites or allosteric sites of enzymes, inhibiting their activity and preventing substrate binding. This mechanism is crucial in the development of drugs targeting specific metabolic pathways.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are vital for numerous physiological processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study highlighted the compound's potential as an antimicrobial agent against multidrug-resistant strains of Staphylococcus aureus .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies demonstrated that certain derivatives effectively reduced the viability of cancer cells, such as A549 lung adenocarcinoma cells. For instance:

| Compound | Activity Against A549 Cells (%) | Notes |

|---|---|---|

| Compound 18 | 66% reduction in viability | Notable cytotoxicity |

| Compound 21 | Selective activity against resistant strains | Promising candidate for further development |

These findings suggest that modifications to the triazole structure can enhance anticancer efficacy while minimizing toxicity to normal cells .

Neuroprotective Effects

Recent studies have identified this compound derivatives as potential neuroprotective agents. For example, compounds derived from this scaffold were shown to inhibit α-synuclein aggregation, a hallmark of Parkinson's disease. These compounds demonstrated significant reductions in aggregated protein levels and improved motor function in preclinical models .

Case Studies

- Mitochondrial Permeability Transition Pore (mPTP) Blockers : A series of pyrrolidinyl triazoles were synthesized and evaluated for their ability to block mPTP opening. Compounds identified as potent blockers showed excellent stability against cytochrome P450 enzymes, suggesting a favorable therapeutic profile for conditions like Alzheimer's disease .

- Antimicrobial Screening : Another study focused on the synthesis of triazole derivatives with varying substituents that exhibited differential activity against ESKAPE pathogens. The results indicated that structural modifications significantly impacted their antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole derivatives, and how can their purity be verified?

- Methodology : Synthesis typically involves cyclization reactions using hydrazine derivatives or coupling pyrrolidine-containing precursors with triazole scaffolds. For example, hydrazine hydrate is used to form pyrazole intermediates, which are further modified via nucleophilic substitution or condensation . Purity verification employs high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound derivatives?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., pyrrolidine proton integration at δ 1.5–3.5 ppm) .

- FT-IR : Identify functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for triazole) .

- LC-MS : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical masses) .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to predict the biological activity of novel this compound derivatives?

- Methodology :

- Target Selection : Use Protein Data Bank (PDB) enzymes (e.g., 14α-demethylase lanosterol, PDB:3LD6 for antifungal studies) .

- Docking Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field to calculate binding affinities (ΔG ≤ -7.0 kcal/mol indicates strong binding) .

- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via in vitro enzyme assays .

Q. What strategies are effective in resolving contradictions between in vitro and in silico activity data for 1,2,4-triazole derivatives?

- Methodology :

- Parameter Cross-Checking : Ensure docking protocols replicate physiological conditions (pH 7.4, solvation models) .

- ADME Analysis : Use SwissADME to assess bioavailability (e.g., Lipinski violations >1 may explain poor in vitro activity despite strong docking scores) .

- Experimental Replication : Re-run assays under varied conditions (e.g., ATP levels adjusted for kinase targets) .

Q. How can researchers optimize the pharmacokinetic properties of this compound-based compounds while maintaining target affinity?

- Methodology :

- Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at non-critical positions to improve logP (target ≤3) .

- Metabolic Stability : Replace metabolically labile pyrrolidine substituents with bioisosteres (e.g., piperazine) .

- In Vivo Validation : Use rodent models to measure plasma half-life (t1/2 ≥2 hours) and AUC (≥500 ng·h/mL) .

Q. What structure-activity relationship (SAR) trends have been observed for 1,2,4-triazole derivatives with pyrrolidine substituents?

- Methodology :

- Substituent Screening : Test analogs with varied alkyl/aryl groups at the pyrrolidine N-position. For example, S-alkylation improves antifungal activity (MIC ≤1 µg/mL vs. Candida spp.) .

- Electron-Withdrawing Groups : Fluorine at the triazole 3-position enhances enzyme inhibition (e.g., IC50 ≤50 nM for EGFR) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address low reproducibility in triazole derivative synthesis?

- Methodology :

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

- Catalyst Optimization : Screen bases (e.g., K2CO3 vs. NaH) for yield improvements (≥20% increase) .

- Statistical Design : Apply Box-Behnken models to optimize solvent ratios and reaction times .

Q. What analytical approaches are recommended for identifying byproducts in multi-step syntheses of triazole derivatives?

- Methodology :

- HPLC-PDA/MS : Detect impurities with >0.1% abundance using C18 columns (acetonitrile/water gradients) .

- NMR Relaxation Experiments : Use T1/T2 measurements to distinguish stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.